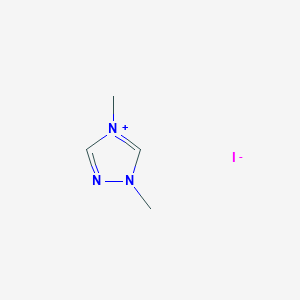

1,4-Dimethyl-1,2,4-triazolium Iodide

描述

Significance of Triazolium Salts in Modern Organic and Organometallic Chemistry

Triazolium salts are a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and bearing a positive charge. wikipedia.org Their importance in modern chemistry is substantial, largely because they are stable, readily synthesized precursors to N-heterocyclic carbenes (NHCs). wikipedia.orgnih.gov The deprotonation of a triazolium salt yields a highly reactive triazolylidene, a type of NHC that has become a powerful tool in organocatalysis. mdpi.com These carbenes are valued for their ability to mediate a wide array of chemical reactions, including benzoin (B196080) and Stetter reactions. tcichemicals.com

The unique chemical and physical properties of triazolium salts, such as high stability and tunable reactivity, make them valuable entities in their own right. nih.govresearchgate.net They are extensively used as building blocks in organic synthesis and have been investigated for their potential as antimicrobial and antifungal agents. nih.govmdpi.com Furthermore, their ionic nature has led to their widespread use as ionic liquids (ILs), which are valued as environmentally friendly solvents and electrolytes. orgasynth.comresearchgate.net More recent research has even demonstrated that certain triazolium salts can function directly as Lewis acid catalysts, expanding their catalytic utility beyond being mere NHC precursors. acs.org This versatility underscores the central role of triazolium salts in advancing diverse areas of chemical science.

Overview of 1,4-Dimethyl-1,2,4-triazolium Iodide as a Versatile Chemical Entity

This compound is a specific triazolium salt that exemplifies the versatility of its class. It is recognized as a valuable reagent in organic synthesis and as a precursor for catalysts and advanced materials. chemimpex.comchembk.com One of its primary functions is serving as a precatalyst; upon treatment with a suitable base, it generates the corresponding N-heterocyclic carbene, which can then be used in various catalytic transformations. mdpi.com Specifically, it has been employed as a catalyst for oxidative Michael addition reactions, oxidative amidations, and asymmetric acylations. sigmaaldrich.comchemdad.com

The ionic properties of this compound also make it suitable for applications in electrochemistry and materials science. chemimpex.com It is utilized in the formulation of electrolytes for batteries, where it can contribute to improved performance and efficiency in energy storage systems. chemimpex.com Its use as an ionic liquid has been explored, enhancing reaction rates and offering a unique medium for chemical processes. nanoaxisllc.comnanoaxisllc.com This combination of roles—as a catalyst precursor, a reagent in organic synthesis, and a component in functional materials—highlights the compound's multifaceted utility in modern chemical research.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 120317-69-3 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₄H₈IN₃ | sigmaaldrich.comscbt.com |

| Molecular Weight | 225.03 g/mol | sigmaaldrich.comscbt.com |

| Appearance | White to light yellow powder/crystal | tcichemicals.comtcichemicals.com |

| Melting Point | 120-125 °C | sigmaaldrich.com |

Scope and Research Trajectories

Current and future research involving this compound is directed along several promising trajectories. In the realm of catalysis, efforts are focused on expanding its application in novel organic transformations and developing more efficient and selective catalytic systems derived from it. The goal is to leverage the unique electronic properties of the triazolylidene carbene it generates.

In materials science, a significant area of investigation is the development of advanced ionic liquids and poly(ionic liquid)s (PILs). chemimpex.comacs.org Research into PILs based on the 1,2,4-triazolium structure has shown they can exhibit thermal-responsive behaviors, leading to potential applications in smart materials, such as temperature-controlled switches or media for dye extraction and recovery. acs.org Furthermore, the compound's role in energy storage continues to be a key research focus. chemimpex.com Scientists are exploring its use in creating more stable and efficient electrolytes for next-generation batteries and other energy storage devices, aiming to address the growing global demand for improved energy solutions. researchgate.netchemimpex.com

Structure

3D Structure of Parent

属性

IUPAC Name |

1,4-dimethyl-1,2,4-triazol-4-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFBMMNQDMTHGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C=N1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450929 | |

| Record name | 1,4-Dimethyl-1,2,4-triazolium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120317-69-3 | |

| Record name | 1,4-Dimethyl-1,2,4-triazolium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyl-1,2,4-triazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,4 Dimethyl 1,2,4 Triazolium Iodide

Established Synthetic Routes to 1,4-Dimethyl-1,2,4-triazolium Iodide

The synthesis of this compound is centered on the stepwise or direct methylation of the 1,2,4-triazole (B32235) ring system. These methods leverage the nucleophilic nature of the nitrogen atoms within the heterocycle.

Alkylation and Quaternization Strategies for 1,2,4-Triazoles

The formation of this compound is a classic example of N-alkylation and quaternization of a heterocyclic amine. The general strategy involves the reaction of a 1,2,4-triazole derivative with an alkylating agent, such as an alkyl halide. For the synthesis of the target compound, iodomethane (B122720) is a commonly used methylating agent. dtic.mil

The process can be broken down into two key stages:

First Alkylation: 1,2,4-triazole is first alkylated to form a mono-substituted intermediate, typically 1-methyl-1,2,4-triazole (B23700). This reaction requires a base to deprotonate the triazole, forming an amide-anion which then acts as a nucleophile. dtic.mil

Quaternization: The resulting 1-methyl-1,2,4-triazole is then subjected to a second alkylation. In this step, the N4 nitrogen attacks another molecule of the alkylating agent (e.g., iodomethane), forming the quaternary 1,4-dimethyl-1,2,4-triazolium cation. dtic.milnih.gov This second step is a quaternization reaction, which typically proceeds by reacting the N-substituted triazole with an excess of the alkylating agent. dtic.mil

The synthesis of various 1,4-disubstituted-1,2,4-triazolium salts has been achieved by reacting 1,2,4-triazoles with a stoichiometric amount of alkyl halides. nih.gov For instance, 1,4-dimethyl-1,2,4-triazolium methylsulfate (B1228091) can be obtained in excellent yield through the double methylation of 1,2,4-triazole. znaturforsch.com Similarly, other 1-alkyl-4-amino-1,2,4-triazolium salts are synthesized by reacting 4-amino-1,2,4-triazole (B31798) with an excess of an n-haloalkane. dtic.mil

Table 1: General Alkylation and Quaternization Reactions

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 1,2,4-Triazole | Iodomethane | 1-Methyl-1,2,4-triazole | dtic.mil |

| 1-Methyl-1,2,4-triazole | Iodomethane (excess) | This compound | dtic.mil |

| 1,2,4-Triazole | Alkyl Halide | 1-Substituted-1,2,4-triazole | nih.gov |

| 1-Alkyl-1,2,4-triazole | Fluorinated Alkyl Halide | 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salt | nih.gov |

| 4-Amino-1,2,4-triazole | n-Haloalkane (excess) | 1-Alkyl-4-amino-1,2,4-triazolium Halide | dtic.mil |

Regioselectivity in Triazole Alkylation Pathways

The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4), each a potential site for electrophilic attack. However, the alkylation is not random and exhibits distinct regioselectivity. Theoretical calculations have shown that alkylation at the N4 position is generally disfavored due to steric hindrance. nih.gov Consequently, alkylation products typically result from the attack at the N1 or N2 positions. nih.govresearchgate.net

In the case of unsubstituted 1,2,4-triazole, alkylation often yields a mixture of 1-substituted and 4-substituted isomers. Studies have shown that using bases like DBU (1,8-Diazabicyclo[11.2.0]undec-7-ene) in THF can lead to a consistent regioselectivity of approximately 90:10 in favor of the 1-alkylated isomer over the 4-alkylated one. researchgate.net The choice of base and solvent plays a crucial role in determining the isomer ratio. For instance, using sodium methoxide (B1231860) in methanol (B129727) is an effective method for deprotonation prior to alkylation. dtic.milresearchgate.net

When starting with an S-substituted 1,2,4-triazole, alkylation with various agents tends to favor the formation of N(2)-alkylated isomers over N(1)-alkylated ones. researchgate.net The specific outcome is also influenced by steric effects; for example, reactions with dibromomethane (B42720) can be regioselective towards a mixed –N(1)–CH2–N(2)– isomer due to steric considerations. nih.gov

One-Pot Synthesis Approaches for Triazolium Salts

Similarly, the synthesis of other substituted triazolium salts, such as 1-alkyl-4-amino-1,2,4-triazolium salts, has been achieved through a one-pot scheme involving the direct alkylation of 4-amino-1,2,4-triazole. dtic.mil These examples highlight the feasibility of preparing 1,4-disubstituted 1,2,4-triazolium salts without isolating the mono-alkylated intermediate.

Precursors for this compound and Related Triazolium Cations

The synthesis of this compound can commence from either the fully unsubstituted 1,2,4-triazole or its mono-methylated derivative.

Derivatization from 1-Methyl-1,2,4-triazole

A practical and widely reported route to this compound begins with the precursor 1-methyl-1,2,4-triazole. dtic.mil This intermediate is itself synthesized from 1,2,4-triazole. The synthesis of 1-methyl-1,2,4-triazole is a scalable process that involves the deprotonation of 1,2,4-triazole with a base like sodium methoxide, followed by reaction with iodomethane. dtic.mil

Once the spectroscopically pure 1-methyl-1,2,4-triazole is obtained, it undergoes a quaternization reaction. This is achieved by reacting it with an excess of iodomethane. dtic.mil The N4 atom of the 1-methyl-1,2,4-triazole acts as the nucleophile, attacking the methyl group of iodomethane to yield the final, highly crystalline this compound. dtic.mil This product is noted to be light-sensitive and should be protected from direct light during its preparation and storage. dtic.mil

Table 2: Synthesis of this compound from 1-Methyl-1,2,4-triazole

| Step | Precursor | Reagents | Product | Key Conditions | Reference |

|---|

Synthesis from 1,2,4-Triazole and Substituted Triazoles

The most fundamental precursor for this compound is the parent heterocycle, 1H-1,2,4-triazole. This inexpensive starting material can be directly converted to the target compound. znaturforsch.comresearchgate.net The direct double methylation of 1,2,4-triazole provides a straightforward route to the 1,4-dimethyl-1,2,4-triazolium cation. znaturforsch.com

The alkylation of 1,2,4-triazole itself is a well-established reaction, yielding 1-alkyl-1,2,4-triazoles in high yields (>90%). nih.gov These mono-alkylated triazoles are then readily quaternized at the N4 position. nih.gov The alkylation of 1,2,4-triazole with various alkyl halides can be catalyzed by bases such as DBU or potassium carbonate. researchgate.net

Furthermore, substituted triazoles also serve as important precursors for a range of triazolium cations. For example, 4-amino-1,2,4-triazole is a key starting material for synthesizing 1-alkyl-4-amino-1,2,4-triazolium salts. dtic.mil Similarly, 4-R-4H-1,2,4-triazoles can be prepared from primary amines and subsequently arylated in a copper-catalyzed reaction to form 1-aryl-4-alkyl-substituted 1,2,4-triazolium salts. acs.org This demonstrates the versatility of the 1,2,4-triazole core as a foundational building block for a diverse array of triazolium salts.

Advanced Synthetic Protocols for Triazolium Salts

Conventional methods for the quaternization of N-substituted triazoles often require harsh conditions, such as high temperatures and prolonged reaction times. To overcome these limitations, advanced synthetic protocols have been developed, offering milder conditions, improved yields, and faster reaction rates. These methods are particularly relevant for the synthesis of this compound and its derivatives.

Copper catalysis has emerged as a powerful tool for the N-alkylation of azoles, providing an efficient route to triazolium salts. While direct copper-catalyzed quaternization of 1-methyl-1,2,4-triazole to form this compound is a specific application, the general principles of copper-catalyzed N-arylation and N-alkylation of azoles are well-established. These reactions typically involve a copper(I) or copper(II) catalyst, a ligand, a base, and an alkylating or arylating agent. For the synthesis of the target compound, methyl iodide would serve as the alkylating agent.

The catalytic cycle is thought to proceed through the formation of a copper-azole complex, followed by oxidative addition of the alkyl halide and subsequent reductive elimination to yield the quaternized product. The choice of ligand is crucial for the success of the reaction, with various phosphine (B1218219) and phenanthroline-based ligands being employed to enhance catalyst activity and stability.

Table 1: Illustrative Conditions for Copper-Catalyzed N-Methylation of Azoles

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 100-120 | High |

| Cu₂O | None | Cs₂CO₃ | NMP | 80-110 | Moderate to High |

| Cu(OAc)₂ | Neocuproine | K₃PO₄ | Toluene | 90-110 | Variable |

Note: This table represents typical conditions for copper-catalyzed N-alkylation of azoles and serves as a model for the potential synthesis of this compound.

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. In the context of triazolium salt synthesis, microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes. This rapid heating is due to the efficient interaction of the microwave energy with the polar molecules in the reaction mixture, leading to a significant increase in the rate of the quaternization reaction.

For the preparation of this compound, a mixture of 1-methyl-1,2,4-triazole and an excess of methyl iodide can be subjected to microwave irradiation, often in a solvent-free environment or with a minimal amount of a polar, high-boiling solvent. This approach is not only faster but is also considered a greener synthetic route due to reduced energy consumption and often improved yields.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Model Triazolium Salt

| Method | Reaction Time | Temperature (°C) | Yield (%) |

| Conventional Heating | 24-48 hours | 80-100 | 75-85 |

| Microwave Irradiation | 5-15 minutes | 120-150 | 90-98 |

Note: Data is generalized for the synthesis of N-alkylated triazolium salts and illustrates the potential advantages of microwave-assisted synthesis for this compound.

Polymorphism and Structural Variations in Triazolium Iodide Synthesis

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Triazolium salts, including this compound, can exhibit polymorphism, where different crystalline forms may possess distinct physical properties such as melting point, solubility, and stability.

For instance, slow crystallization from a non-polar solvent might favor the growth of a thermodynamically stable polymorph with a highly ordered structure. In contrast, rapid precipitation from a polar solvent could yield a metastable, kinetically favored polymorph. The structural characterization of these different forms is typically carried out using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC). Understanding and controlling the polymorphism of this compound is crucial for its application in areas where consistent material properties are required.

Electronic Structure and Spectroscopic Characterization of 1,4 Dimethyl 1,2,4 Triazolium Iodide

Theoretical and Computational Investigations of the 1,4-Dimethyl-1,2,4-triazolium Cation

Computational chemistry provides powerful tools to elucidate the intrinsic properties of the 1,4-dimethyl-1,2,4-triazolium cation. These theoretical approaches offer insights into its geometry, electronic landscape, and potential for intermolecular interactions, which underpin its macroscopic behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Intermolecular Interactions

Density Functional Theory (DFT) calculations, particularly methods like DFT/B3LYP-D3, have been employed to investigate the molecular geometry, interactions, and other molecular characteristics of 1,4-dimethyl-1,2,4-triazolium iodide. researchgate.net These studies confirm the planar, aromatic nature of the triazolium ring. A key aspect revealed by computational and crystallographic studies of similar 1,2,4-triazolium salts is the presence of significant non-classical hydrogen bonding. nih.gov The hydrogen atoms on the triazolium ring, made acidic by the electron-withdrawing nature of the nitrogen atoms, form C-H···I⁻ interactions with the iodide anion. nih.gov These interactions are crucial in defining the crystal lattice and influencing the salt's physical properties.

Hartree-Fock (HF) and Multiconfiguration Self-Consistent Field (MCSCF) Analyses

In conjunction with DFT, Hartree-Fock (HF) methods have been utilized to analyze the electronic properties of this compound. researchgate.net HF calculations provide a fundamental, albeit less correlated, picture of the electronic wavefunction, serving as a baseline for more advanced computational methods. Multiconfiguration Self-Consistent Field (MCSCF) analyses represent a higher level of theory, essential for systems with significant static correlation, such as those with complex electronic states or during bond-breaking processes. While detailed MCSCF studies on this specific cation are not widely documented, their application would be pertinent for investigating excited states or complex reaction pathways involving the triazolium ring.

Electronic Structure and Polarization of C-H Bonds in Triazolium Rings

The electronic structure of the 1,4-dimethyl-1,2,4-triazolium cation is distinct from its common imidazolium (B1220033) analogue due to the replacement of a carbon atom with a more electronegative nitrogen atom. nih.govacs.org This "aza substitution" significantly increases the polarization of both the aromatic π-system and the underlying σ-framework. acs.org The result is a pronounced polarization of the C-H bonds, particularly the C5–H bond, which is adjacent to a σ-accepting, pyrrole-type nitrogen. acs.org The electron density is shifted towards the carbon, which in turn activates the attached hydrogen atom. acs.org This enhanced polarization is a defining feature of the 1,2,4-triazolium ring's chemistry. nih.govacs.org

Analysis of Smart Hydrogen Atoms (SHAs) and their Intrinsic Reactivity

The highly polarized C-H protons on the 1,2,4-triazolium ring are termed "Smart Hydrogen Atoms" (SHAs). nih.govnih.gov This terminology highlights their unique and enhanced reactivity compared to less polarized C-H bonds. acs.org The increased polarization of the C5-H bond lowers the energy of its corresponding antibonding orbital (σ*), making it a better acceptor for hyperconjugative interactions. acs.org This translates to a significantly increased Brønsted acidity and a greater hydrogen-bond-donating strength. nih.gov The intrinsic reactivity of these SHAs allows the cation to participate in various chemical processes, including serving as an organocatalyst. For instance, free protons released from SHAs can catalyze C-N bond formation in the synthesis of complex organic frameworks at room temperature. nih.govacs.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and the study of the dynamic properties of this compound. Multinuclear NMR, in particular, offers a detailed atom-by-atom view of the molecule.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F PFG NMR)

Multinuclear NMR spectroscopy provides definitive evidence for the structure and electronic environment of the 1,4-dimethyl-1,2,4-triazolium cation.

¹H and ¹³C NMR: These are standard techniques used to confirm the molecular structure. The proton NMR spectrum shows distinct signals for the two methyl groups (N1-CH₃ and N4-CH₃) and the two ring protons (C3-H and C5-H). The carbon NMR spectrum correspondingly shows signals for the two methyl carbons and the two ring carbons. The chemical shifts of the ring protons and carbons are indicative of the electron-deficient nature of the aromatic ring. nih.gov

| Nucleus | Position | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | C3-H | ~9.0 - 10.0 |

| C5-H | ~10.0 - 11.0 | |

| N1-CH₃ | ~4.0 - 4.5 | |

| N4-CH₃ | ~4.0 - 4.5 | |

| ¹³C | C3 | ~140 - 145 |

| C5 | ~145 - 150 | |

| N1-CH₃ | ~35 - 40 | |

| N4-CH₃ | ~35 - 40 |

¹⁵N NMR: While less common, ¹⁵N NMR would be a powerful tool for this compound, as it could directly probe the electronic environment of the three chemically distinct nitrogen atoms within the heterocyclic ring, providing further insight into the electronic structure.

Pulsed Field Gradient (PFG) NMR: Techniques like ¹H and ¹⁹F PFG NMR are used to measure the self-diffusion coefficients of the cation and anion in ionic liquids. nih.govresearchgate.net For this compound, ¹H PFG NMR could be used to determine the diffusion coefficient of the cation. This data is vital for calculating transport properties and determining the degree of ion pairing, or "ionicity," in the liquid state. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These analyses help in identifying functional groups and understanding the nature of the covalent bonds within the triazolium cation.

Fourier Transform Infrared (FTIR) spectral studies are instrumental in interpreting the molecular interactions of this compound (DMTI), particularly in solution. researchgate.net When studying the compound's effect on aqueous solutions, FTIR measurements help elucidate the various types of interactions present in the system. researchgate.netresearchgate.net The hydrogen bond formation in mixtures containing the compound can be specifically examined using IR spectroscopy. researchgate.net

While a detailed vibrational assignment for the specific iodide salt is not extensively published, general assignments for the 1,2,4-triazole (B32235) ring system provide a basis for interpretation. Theoretical computations, such as those using density functional theory (DFT), are often employed alongside experimental data to achieve rigorous assignments of observed vibrational bands. nih.gov For the broader class of 1,2,4-triazoles, characteristic "marker bands" for the triazole ring have been identified, which can be used for spectroscopic analysis of derivatives like this compound. nih.gov

Table 1: Representative Vibrational Modes for 1,2,4-Triazole Systems

| **Frequency Range (cm⁻¹) ** | Assignment |

|---|---|

| 3100-3000 | C-H stretching vibrations of the triazole ring |

| 3000-2850 | C-H stretching vibrations of the methyl groups |

| 1600-1400 | C=N and C-N stretching vibrations (ring modes) |

| 1400-1200 | In-plane C-H bending and ring deformation modes |

Note: This table is illustrative of typical 1,2,4-triazole ring vibrations and may vary for the specific 1,4-Dimethyl-1,2,4-triazolium cation.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique for determining the molecular weight and confirming the identity of ionic compounds like this compound. In MS analysis of this salt, the primary species observed would be the 1,4-dimethyl-1,2,4-triazolium cation (C₄H₈N₃⁺).

The technique is crucial for characterizing novel 1,2,4-triazole derivatives synthesized in research. For instance, in studies involving the synthesis of a series of new triazole compounds, electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the structures of the products. researchgate.net The high-resolution mass spectrometry (HRMS) data provides the exact mass of the cation, allowing for the unambiguous determination of its elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Metal Ion Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for studying the electronic transitions within a molecule and its interactions with other species, such as metal ions. The 1,2,4-triazolium cation can act as a precursor to N-heterocyclic carbenes (NHCs), which are potent ligands for transition metals.

Studies on polymeric derivatives of 1,2,4-triazolium iodide have demonstrated the utility of UV-Vis spectroscopy in analyzing the interaction between the triazolium moiety and metal ions. For example, when poly(4-hexyl-1-vinyl-1,2,4-triazolium iodide) (PHVTI) was mixed with a solution containing Palladium(II) ions (Pd²⁺), a distinct shift in the absorption band was observed. acs.org This spectral shift indicated a strong affinity and interaction between the metal ion and the polymer. acs.org Such interactions are foundational for the synthesis of polycarbene-metal complexes, where the triazolium units are deprotonated to form carbenes that coordinate to the metal center. acs.org The formation of these metal-carbene composites can be monitored through techniques including NMR, but UV-Vis provides the initial evidence of the crucial ion-ligand precursor interaction. acs.org

X-ray Crystallographic Analysis of this compound and Derivatives

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, offering a clear picture of the molecular structure.

For example, the crystal structure of 1H-1,2,4-triazolium perchlorate (B79767) shows a planar cationic ring, with bond angles that are distinct from the neutral 1,2,4-triazole molecule, reflecting the effect of protonation and charge localization. researchgate.netnih.gov In a series of 3-(4-alkoxyphenyl)-5-perfluoroalkyl-2,4-dimethyl-1,2,4-triazolium salts, the planarity of the triazolium ring is a conserved feature, with the various substituents extending from this core. whiterose.ac.uk These studies provide a robust model for the expected solid-state structure of the 1,4-Dimethyl-1,2,4-triazolium cation, where two methyl groups are attached to the N1 and N4 positions of the planar five-membered ring.

Table 2: Representative Crystallographic Data for a 1,2,4-Triazolium Salt Derivative

| Parameter | Value |

|---|---|

| Compound | 1H-1,2,4-triazolium perchlorate nih.gov |

| Formula | C₂H₄N₃⁺·ClO₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 5.3138 (3) |

| b (Å) | 10.9705 (6) |

| c (Å) | 5.6800 (3) |

| β (°) | 101.956 (5) |

| Volume (ų) | 323.85 (3) |

This table presents data for a related triazolium salt to illustrate typical crystallographic parameters.

Correlation of Crystallographic Data with Spectroscopic and Computational Findings

A comprehensive understanding of a molecule's properties is achieved by correlating data from various analytical techniques. For this compound, linking crystallographic data with spectroscopic and computational results provides deeper insights into its structure-property relationships.

The bond lengths and angles determined by X-ray crystallography provide a static, solid-state picture that can be used to validate and refine computational models, such as those derived from Density Functional Theory (DFT). researchgate.net These optimized geometries from DFT calculations are, in turn, used to compute theoretical vibrational spectra (IR and Raman). nih.gov A strong agreement between the calculated spectra and the experimental data from FTIR and Raman spectroscopy confirms the accuracy of the structural model and the vibrational assignments. researchgate.net

For instance, the planarity and bond distances within the triazolium ring, as established by crystallography, directly influence its electronic structure. researchgate.net This electronic structure dictates the energies of molecular orbitals and, consequently, the electronic transitions observed in UV-Vis spectroscopy. The interaction with metal ions, seen as shifts in UV-Vis spectra, can be modeled computationally, with the starting geometry informed by crystallographic data of similar triazolium salts. acs.org The correlation between the short intermolecular contacts observed in the crystal lattice (e.g., C-H···I hydrogen bonds) and shifts in the vibrational frequencies of the involved C-H bonds in IR spectra is another powerful example of this synergistic approach. researchgate.net

1,4 Dimethyl 1,2,4 Triazolium Iodide As a Precursor for N Heterocyclic Carbenes Nhcs

Generation of 1,4-Dimethyl-1,2,4-triazol-5-ylidene (NHC) from its Triazolium Precursor

The generation of 1,2,4-triazol-5-ylidenes from their corresponding triazolium salt precursors is a fundamental step in their application as organocatalysts and ligands for transition metal complexes. nih.gov This process involves the removal of the acidic proton at the C(5) position of the triazolium ring.

The formation of 1,2,4-triazol-5-ylidenes is achieved by the deprotonation of the corresponding 1,2,4-triazolium salts. dur.ac.uk The active carbene catalyst can be generated when the salt is treated with an appropriate base. nih.gov Strong bases are typically required for this transformation. For instance, N-phosphorylated 1,2,4-triazolium salts have been shown to react with strong bases to form N-phosphorylated 1,2,4-triazol-5-ylidenes. acs.org In one specific example, 1-(Di-tert-butylphosphino)-4-methyl-3-phenyl-1,2,4-triazol-5-ylidene was synthesized by dissolving the corresponding triazolium salt in tetrahydrofuran (B95107) (THF) and treating it with a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF at low temperatures (-95 °C), followed by warming to room temperature. acs.org

Another method for the direct synthesis of 1,2,4-triazol-5-ylidenes involves the deprotonation of 1,2,4-triazolium salts using sodium hydride in acetonitrile (B52724). researchgate.net The choice of base and reaction conditions can be crucial for the successful generation and subsequent reactivity of the carbene.

The proton at the C(5) position of the 1,2,4-triazolium cation is notably acidic, a key factor in the formation of the corresponding N-heterocyclic carbene. acs.orgresearchgate.net The substitution of a carbon atom in the imidazolium (B1220033) ring with a more electronegative nitrogen atom to form the 1,2,4-triazolium ring leads to a further polarization of the C-H bonds, particularly the C(5)-H bond. acs.orgresearchgate.net This increased polarization enhances the Brønsted acidity of the C(5)-proton. acs.orgresearchgate.net

Studies on the H/D exchange of S-triazolium salts have indicated an acidifying effect of the sulfur atom on the C(5)-H proton. dur.ac.uk While comprehensive kinetic acidity data for a wide range of 1,2,4-triazolium salts is still an area of ongoing research, studies on the related 1,2,4-triazol-3-ylidenes have provided pKa values for their conjugate acid precursors. worktribe.com For a series of twenty triazolium salts that form 1,2,4-triazol-3-ylidenes, carbon acid pKa values in aqueous solution were determined to be in the range of 16.6-18.5. worktribe.com These studies underscore the significant acidity of the protons at the pre-carbenic carbon in triazolium salts. The C5-proton of 1,2,4-triazolium has been shown to be considerably more active than the C2-proton of imidazolium. acs.org

Comparative Analysis of 1,2,4-Triazol-5-ylidenes with Other NHC Classes

1,2,4-Triazol-5-ylidenes represent a significant class of N-heterocyclic carbenes, and their properties are often compared with other well-known NHCs, such as those derived from imidazole (B134444) and 1,2,3-triazole rings. wikipedia.orgnih.gov These comparisons typically focus on electronic and steric properties, which are crucial for their performance in catalysis and as ligands.

The electronic properties of NHCs are critical to their function. Mesoionic 1,2,3-triazolin-5-ylidenes are generally stronger electron donors than classical NHCs like imidazol-2-ylidenes. acs.org However, 1,2,4-triazole-derived NHCs are found to be less electron-donating than their 1,2,3-triazole counterparts and are often even less donating than similar imidazole derivatives. nih.gov Theoretical studies on a series of 1,2,4-triazole-derived carbenes with different N4-substituents suggest a similarity in the nature and energy level of their Highest Occupied Molecular Orbitals (HOMOs), which are primarily localized on the triazole ring and correspond to the lone pair of the carbene carbon atom. scispace.com This indicates a relatively similar donor strength across this specific class of carbenes. scispace.com

The steric hindrance of NHC ligands plays a dominant role in defining the reactivity of their metal complexes. scispace.com The steric properties of 1,2,4-triazole-derived carbenes can be quantified using the percent buried volume (%Vbur) methodology. scispace.com The size of the substituent on the N4-position of the triazole ring is a key determinant of the steric bulk of the resulting carbene. scispace.com For example, a study of 1,2,4-triazole-derived carbenes showed that an isopropyl N4-substituent resulted in the least bulky carbene, while a 2,6-diisopropylphenyl N4-substituent produced the most bulky one. scispace.com

Below is a table comparing the electronic and steric properties of different NHC classes.

| NHC Class | Relative Donor Strength | Key Steric Influences |

| 1,2,4-Triazol-5-ylidenes | Less donating than 1,2,3-triazole and imidazole derivatives. nih.gov | Steric bulk is highly dependent on the N4-substituent. scispace.com |

| Imidazol-2-ylidenes | Considered a benchmark for "classical" NHCs. | Steric properties are modulated by substituents on the nitrogen atoms. |

| 1,2,3-Triazol-5-ylidenes (Mesoionic) | Generally stronger donors than classical NHCs. acs.org | Steric requirements for isolation are relaxed due to their reluctance to dimerize. acs.org |

1,2,4-Triazol-5-ylidenes are a class of stable carbenes. researchgate.net Their stability allows them to be used as organocatalysts and as ligands in transition metal chemistry. nih.govnih.gov For example, N-phosphorylated 1,2,4-triazol-5-ylidenes are stable enough to be isolated and can add selenium in a two-stage process, first at the carbene carbon and then at the phosphorus atom. acs.org With heating, these carbenes can rearrange to C-phosphorylated triazoles. acs.org

The reactivity of 1,2,4-triazol-5-ylidenes includes insertion into C-H bonds. For instance, under certain conditions, they can react with acetonitrile to produce 5-cyanomethyl-4,5-dihydro-1H-1,2,4-triazoles. researchgate.net They also react with various electrophiles. The interaction of these carbenes with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate results in the formation of zwitterionic compounds of the 1,2,4-triazole (B32235) series. researchgate.net In the absence of other reactants, heating these carbenes in organic solvents can lead to a tandem-induced reaction, forming 5-amidino-1,2,4-triazoles. researchgate.net

In comparison to other NHCs, 1,2,3-triazol-5-ylidenes are noted for their enhanced stability, particularly their reluctance to undergo dimerization via the Wanzlick equilibrium pathway, which contributes to their extended shelf life. wikipedia.org

Catalytic Applications of N Heterocyclic Carbenes Derived from 1,4 Dimethyl 1,2,4 Triazolium Iodide

Organocatalysis Mediated by 1,2,4-Triazolium-Derived Carbenes

Carbenes derived from 1,2,4-triazolium salts are powerful organocatalysts, a fact attributed to the increased acidity of the C(3)-H proton compared to thiazolium and imidazolium (B1220033) analogs, which facilitates carbene generation. dur.ac.uk These triazolylidene carbenes are particularly effective in reactions requiring umpolung, or the reversal of polarity, of functional groups.

Asymmetric Organocatalysis and Reaction Rate Accelerations

Chiral 1,2,4-triazolium salts have emerged as superior precatalysts for a range of asymmetric transformations. By incorporating chiral scaffolds, often derived from readily available natural sources like amino acids, researchers have developed carbenes that can induce high levels of stereocontrol. acs.org These catalysts create a specific chiral environment around the active site, directing the approach of substrates to favor the formation of one enantiomer over the other.

A notable application is the asymmetric benzoin (B196080) condensation, where chiral bicyclic triazolium salts have been shown to catalyze the reaction with good yields and high enantiomeric excesses (ee). acs.org Similarly, in the asymmetric intermolecular Stetter reaction, a novel chiral triazolium-derived NHC has been used to synthesize 1,4-diketones with moderate to excellent yields and good enantioselectivities, which can often be improved to excellent levels (>90% ee) through a single recrystallization. rsc.org

Beyond selectivity, these catalysts can also significantly accelerate reaction rates. For instance, in model benzoin condensation reactions, 1,2,4-triazolium mimics of thiamine (B1217682) were found to enhance the rates of initial adduct formation by approximately 10-fold. dur.ac.uk This acceleration is linked to the electronic properties of the triazolium ring, which influences the stability and reactivity of key intermediates in the catalytic cycle.

Specific Carbene-Catalyzed Transformations (e.g., Oxidative Michael Addition, Asymmetric Acylation)

The utility of 1,2,4-triazolium-derived carbenes extends to a variety of specific chemical transformations.

Asymmetric Acylation: Chiral NHCs generated from triazolium salt precursors can serve as effective catalysts for the kinetic resolution of racemic alcohols via asymmetric acylation. In one example, the acylation of racemic 1-(1-naphthyl)ethanol (B73620) using a chiral carbene derived from a 1,3-bis[(1-naphthyl)ethyl]imidazolium salt (a related azolium salt) and vinyl propionate (B1217596) as the acyl donor achieved up to 68% ee for the acylated product. researchgate.net This demonstrates the principle of using these carbenes to create acyl azolium intermediates that preferentially react with one enantiomer of a racemic substrate.

Michael Addition-Acylation: Chiral triazolium salts can catalyze the generation of α,β-unsaturated acyl imidazoliums, which then undergo a Michael addition-acylation sequence with enolates to produce dihydropyranones. acs.org This showcases the carbene's ability to activate α,β-unsaturated esters or acid fluorides, leading to complex heterocyclic products in an enantioselective manner. acs.org

Stetter Reaction: The Stetter reaction, involving the conjugate addition of an aldehyde to an α,β-unsaturated compound, is a powerful tool for forming 1,4-dicarbonyl compounds. Chiral triazolium salts have proven highly effective in catalyzing both intramolecular and intermolecular versions of this reaction with high enantioselectivity. acs.orgrsc.org For example, the reaction between an aromatic aldehyde and chalcone (B49325) can yield the corresponding 1,4-diketone with up to 78% ee, which can be further enhanced to >98% ee by recrystallization. rsc.org

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | ee after Recrystallization (%) |

|---|---|---|---|

| Benzaldehyde | 95 | 72 | 98 |

| 4-Methylbenzaldehyde | 98 | 75 | 99 |

| 4-Chlorobenzaldehyde | 91 | 74 | 99 |

| 4-Bromobenzaldehyde | 85 | 78 | 99 |

| 2-Naphthaldehyde | 70 | 65 | 90 |

Single-Electron Reduction Processes and Carbene Reservoirs

While much of NHC catalysis involves two-electron pathways, there is growing interest in their role in single-electron transfer (SET) processes. The Breslow intermediate, formed by the addition of the carbene to an aldehyde, is a key species that can engage in SET.

The concept of a "carbene reservoir" is relevant here. In certain 1,2,4-triazolium systems, the active carbene can exist in a tautomeric equilibrium with other forms. For example, the intriguing 1,2,4-triazolium salt known as Nitron has a C(5)-N-anilino substituent that allows for a tautomeric equilibrium between the C(3) and C(5)-N positions. dur.ac.uk This equilibrium means that the concentration of the active carbene tautomer is controlled, effectively creating a reservoir. Experimental evidence suggests that hydrolytic ring-opening, a key step in a rearrangement to stable radicals, proceeds faster from the carbene tautomer, highlighting the importance of this equilibrium in radical processes. dur.ac.uk

Role of In Situ Generated Protons as Organocatalysts from Triazolium Poly(ionic liquids)

Poly(ionic liquids) (PILs) based on 1,2,4-triazolium cations represent a unique class of materials where the polymer backbone itself can participate in catalysis. The hydrogen atom at the C5 position of the triazolium ring is notably acidic. This allows for the in situ release of free protons, which can then act as Brønsted acid organocatalysts.

This property has been successfully applied to accelerate the crystallization of imine-linked porous organic materials, such as covalent organic frameworks (COFs) and organic cages. The in situ generated protons catalyze the formation of the imine bonds at room temperature, while the polymer matrix simultaneously induces a "salting-out" effect that promotes crystallization. This dual catalytic and structural role can increase the growth rate of these materials by at least an order of magnitude.

Transition Metal Catalysis Featuring 1,2,4-Triazolium-Derived NHC Ligands

Beyond organocatalysis, 1,2,4-triazolium salts are crucial precursors for NHC ligands in transition metal chemistry. nih.gov These NHCs act as strong σ-donating ligands, forming robust bonds with metal centers and creating catalytically active complexes that are often more stable and efficient than their phosphine-based counterparts. bohrium.comznaturforsch.com

Palladium-Catalyzed Cross-Coupling and C-H Activation Reactions

Palladium-NHC complexes derived from 1,2,4-triazolium salts have shown exceptional performance in a range of cross-coupling and C-H activation reactions. bohrium.com The strong electron-donating nature of the triazolylidene ligand facilitates the oxidative addition step, which is often rate-limiting, and promotes reductive elimination to release the product and regenerate the catalyst.

Cross-Coupling Reactions: These complexes are active in various cross-coupling reactions, including the Suzuki-Miyaura coupling. For example, palladium complexes bearing coumarin-substituted 1,2,4-triazol-5-ylidene ligands have been reported as effective catalysts for C-C cross-coupling. bohrium.com Thiol-functionalized 1,2,4-triazolium salts have been used to create bis(NHC-thiolato) Pd(II) complexes that successfully catalyze C-C, C-N, and C-S cross-coupling reactions. researchgate.net

C-H Activation Reactions: A significant area of application for these catalysts is the direct functionalization of C-H bonds, a highly desirable transformation that avoids the need for pre-functionalized substrates. nih.gov Palladium-NHC complexes have been used for the direct C-H arylation of various heterocycles and other aromatic compounds. nih.govnih.gov For instance, coumarin-substituted triazole-based NHC-palladium complexes have been successfully applied to C-H activation reactions. bohrium.com The steric and electronic properties of the NHC ligand can be tuned by modifying the substituents on the triazolium precursor, allowing for optimization of the catalyst for specific C-H activation challenges. nih.gov

| Reaction Type | Substrates | Catalyst Type | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halides, Boronic acids | Coumarin-substituted Pd-NHC | Effective C-C bond formation. |

| C-N Cross-Coupling | Aryl halides, Amines | Thiol-functionalized Pd-NHC | Efficient amination reactions. |

| C-H Arylation | Benzaldehydes, Aryl halides | Bulky, electron-rich Pd-NHC | Direct functionalization of C(sp²)–H bonds. |

| C-H Arylation | Pentafluorobenzene, 4-chlorobromobenzene | Bridged Pd-bis-NHC | High activity with sterically hindered ligands. |

Direct C5-Arylation of Imidazoles

The direct C-H arylation of heteroaromatics is a powerful, atom-economical method for forging carbon-carbon bonds, avoiding the need for pre-functionalized organometallic reagents. Palladium-catalyzed direct C5-arylation of imidazoles is a well-established transformation. While various palladium complexes, including those with N-heterocyclic carbene ligands, have been shown to be effective catalysts for this reaction, the specific application of NHCs derived from 1,4-dimethyl-1,2,4-triazolium iodide is not extensively documented in the literature. researchgate.netunipi.itresearchgate.net

Research in this area has often focused on palladium complexes with imidazol-2-ylidene ligands or phosphine (B1218219) ligands. unipi.it Mechanistic studies on the direct C5-arylation of 1,2-dimethyl-1H-imidazole have indicated that the reaction can proceed through imidazole-ligated organo-palladium intermediates, and that strongly donating phosphine ligands can sometimes inhibit the reaction. unipi.it Given the strong σ-donating properties of 1,2,4-triazol-5-ylidenes, their palladium complexes would be expected to be stable and potentially active. However, detailed studies focusing on this specific class of NHC ligands for the C5-arylation of imidazoles remain a subject for future investigation.

Catalytic Hydroarylation of Alkynes

The hydroarylation of alkynes, the addition of an aryl C-H bond across a carbon-carbon triple bond, is a direct method for synthesizing vinylarenes. Palladium-NHC complexes have demonstrated catalytic activity in this transformation. While research specifically employing the 1,4-dimethyl-1,2,4-triazol-5-ylidene ligand is limited, studies on the isomeric 1,2,3-triazol-5-ylidene ligand provide significant insight into the potential of this class of catalysts.

For instance, a binuclear palladium(II) acetate (B1210297) complex featuring a 1,4-diphenyl-3-methyl-1,2,3-triazol-5-ylidene ligand has been successfully used as a catalyst for the stereoselective hydroarylation of alkynes. acs.org The reaction between mesitylene (B46885) and ethyl propiolate, catalyzed by 0.5 mol % of the palladium complex in the presence of trifluoroacetic acid (TFA), yielded the desired Z-isomer of the vinylarene product. acs.org The catalytic system was effective for various electron-rich arenes and alkynes, showcasing the utility of triazolylidene-palladium complexes in mediating C-H activation and C-C bond formation. acs.org

| Arene | Alkyne | Catalyst Loading (mol %) | Solvent | Additive | Yield (%) | Ref |

| Mesitylene | Ethyl propiolate | 0.5 | Dichloromethane (B109758) | TFA | 44 (Z-isomer) | acs.org |

| 1,2,3,5-Tetramethylbenzene | Ethyl propiolate | 0.5 | Dichloromethane | TFA | 60 (Z-isomer) | acs.org |

| Pentamethylbenzene | Ethyl propiolate | 0.5 | Dichloromethane | TFA | 80 (Z-isomer) | acs.org |

| Mesitylene | Phenylacetylene (B144264) | 0.5 | Dichloromethane | TFA | 55 (Z-isomer) | acs.org |

Copper-Catalyzed Cycloaddition Reactions (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov The performance of CuAAC reactions can be significantly enhanced by using ligands that stabilize the active copper(I) catalytic species, preventing disproportionation and oxidation. N-Heterocyclic carbenes, including those derived from triazolium salts, have emerged as excellent supporting ligands for copper catalysts in these reactions. nih.gov

NHC-copper(I) complexes are often well-defined, highly stable, and exhibit superior catalytic activity, allowing for very low catalyst loadings (down to ppm levels). nih.gov The strong σ-donating nature of the NHC ligand enhances the stability and catalytic lifetime of the copper center. While many studies have employed imidazolylidene-based NHCs, triazolylidene ligands are also effective. The use of well-defined, pre-formed NHC-copper complexes provides a reliable catalytic system for producing a wide array of 1,2,3-triazoles in high yields under mild conditions. nih.gov

| Azide | Alkyne | Catalyst System | Catalyst Loading | Conditions | Yield (%) | Ref |

| Benzyl azide | Phenylacetylene | Diimine copper(I) complex | 1 mol % | Toluene, 100 °C, 1 h | 99 | nih.gov |

| 1-Azido-4-nitrobenzene | Phenylacetylene | Diimine copper(I) complex | 1 mol % | Toluene, 100 °C, 1 h | 99 | nih.gov |

| 1-Azido-4-methoxybenzene | 1-Ethynyl-4-fluorobenzene | Diimine copper(I) complex | 1 mol % | Toluene, 100 °C, 1 h | 99 | nih.gov |

| Benzyl azide | 1-Ethynylcyclohexanol | Alkynylcopper(I) complex | 0.5 mg/mmol | Neat, rt, 1 h | 77 | mdpi.com |

Gold(I) and Platinum(II) Complex Catalysis in Hydroelementation and Other Transformations

The unique electronic properties of 1,2,4-triazol-5-ylidene ligands make their gold(I) and platinum(II) complexes potent catalysts for various organic transformations, including hydroelementation reactions like hydroamination.

A series of cis-[PtCl₂(R-tazy)(DMSO)] complexes, where R-tazy is a 1,2,4-triazole-derived NHC, have been synthesized and evaluated as catalysts. researchgate.netresearcher.life These complexes were found to be active in the intermolecular hydroamination of phenylacetylene with aromatic amines. The reaction requires a silver(I) triflate additive to generate the active cationic platinum species. The catalytic activity is influenced by the electronic and steric properties of the substituent on the N-4 position of the triazole ring. For example, complexes with bulkier N-4 substituents like mesityl and 2,6-diisopropylphenyl showed higher catalytic activity. researchgate.net

| Amine | Catalyst (R-group on tazy) | AgOTf (mol %) | Temperature (°C) | Time (h) | Conversion (%) | Ref |

| Aniline | Isopropyl | 10 | 100 | 24 | 33 | researchgate.net |

| Aniline | Cyclohexyl | 10 | 100 | 24 | 35 | researchgate.net |

| Aniline | Phenyl | 10 | 100 | 24 | 42 | researchgate.net |

| Aniline | Mesityl | 10 | 100 | 24 | 85 | researchgate.net |

| Aniline | 2,6-Diisopropylphenyl | 10 | 100 | 24 | 88 | researchgate.net |

Similarly, gold(I) complexes bearing the isomeric 1,2,3-triazol-5-ylidene ligands are highly effective catalysts for reactions involving the activation of alkynes. These complexes catalyze transformations such as the cycloisomerization of 1,6-enynes and the intermolecular etherification of allylic alcohols. nih.govhw.ac.ukacs.org The modular synthesis of the triazolylidene ligands via the CuAAC reaction allows for systematic tuning of their steric and electronic properties, which in turn influences the catalytic activity of the corresponding gold complexes. nih.govhw.ac.uk For instance, Au(trz)Cl complexes were able to catalyze the skeletal rearrangement of a 1,6-enyne in high yield and with excellent regioselectivity. nih.govacs.org

| Reaction Type | Substrate | Catalyst | Catalyst Loading (mol %) | Conditions | Yield (%) | Ref |

| Enyne Cycloisomerization | N-Propargyl-N-allyl-tosylamide | Au(trz)Cl | 5 | CH₂Cl₂, rt, 1 h | 99 | nih.govacs.org |

| Etherification | Cinnamyl alcohol | Au(trz)Cl | 5 | Methanol (B129727), rt, 18 h | 99 | nih.govhw.ac.uk |

Design and Synthesis of Multimetallic NHC Complexes

The design of multimetallic complexes allows for the study of cooperative effects between metal centers, which can lead to enhanced catalytic activity or novel reactivity. N-heterocyclic carbenes are versatile platforms for constructing such multimetallic architectures. By designing ditopic NHC precursor ligands, typically featuring two azolium rings connected by a linker, one can synthesize dinuclear or even polynuclear complexes where the NHC ligands bridge two or more metal centers.

For example, dinuclear palladium(I) complexes with bridging allyl ligands have been studied extensively. rsc.org While not involving NHC ligands directly as the bridge, this work highlights the interest in bimetallic palladium species. More relevant are dinuclear rhenium complexes featuring a bridging helicene-bis-bipyridine ligand, which demonstrate how ditopic N-donor ligands can be used to create complex bimetallic structures with unique chiroptical properties. nih.gov The synthesis of such complexes often involves the reaction of a ditopic ligand with multiple equivalents of a metal precursor, such as Re(CO)₅Cl. nih.gov

In the context of NHCs, dinuclear complexes can be synthesized by reacting a bis-azolium salt with a metal precursor and a base, or via transmetalation from a dinuclear silver-NHC intermediate. These multimetallic complexes have applications not only in catalysis but also in materials science, for example, as components of luminescent materials.

Coordination Chemistry and Ligand Design Using 1,4 Dimethyl 1,2,4 Triazolium Derived Nhcs

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes featuring the 1,4-dimethyl-1,2,4-triazolin-5-ylidene ligand typically proceeds via the deprotonation of the parent triazolium salt followed by coordination to a metal center. A common strategy involves the initial formation of a silver(I) complex, which then serves as a convenient transmetalation agent.

Silver(I) complexes of 1,4-dimethyl-1,2,4-triazolin-5-ylidene are readily synthesized by reacting the corresponding triazolium iodide salt with a silver source, most commonly silver(I) oxide (Ag₂O), in an appropriate solvent like dichloromethane (B109758). This reaction proceeds via in situ deprotonation of the triazolium salt to form the free carbene, which is then trapped by the silver(I) ion. The resulting silver complexes often serve as effective carbene transfer agents for the synthesis of other metal-NHC complexes, such as those of gold and copper. These silver complexes are valuable intermediates due to their relative ease of synthesis and handling.

The structural characterization of these silver complexes often reveals linear or near-linear coordination geometries, with the silver ion typically coordinated to two NHC ligands. However, the formation of different structural motifs, such as cationic complexes of the type [(NHC)₂Ag]⁺Y⁻ (where Y is a counter-ion), has also been observed, depending on the stoichiometry and reaction conditions researchgate.net.

Palladium(II) Complexes: The 1,4-dimethyl-1,2,4-triazolin-5-ylidene ligand has been successfully incorporated into palladium(II) complexes. The synthesis of these complexes can be achieved through various methods, including the silver-carbene transfer pathway. For instance, monopalladium complexes such as trans-[PdBr₂(CH₃CN)(tazy)] (where tazy = 1,4-dimethyl-1,2,4-triazolin-5-ylidene) have been prepared by reacting the corresponding triazolium salt with Pd(OAc)₂ and KBr in acetonitrile (B52724) acs.org. X-ray diffraction analysis of related palladium(II) bis(carbene) complexes often reveals a distorted square-planar coordination geometry around the palladium center researchgate.net. The coordination of the NHC ligand can be monodentate, binding through the carbene carbon, or in some cases, bidentate if a functional group on the NHC backbone can also coordinate to the metal center.

Gold(I) Complexes: Gold(I) complexes of 1,4-dimethyl-1,2,4-triazolin-5-ylidene are typically synthesized via transmetalation from the corresponding silver(I)-NHC complexes. The reaction of a silver-NHC complex with a gold(I) precursor like (SMe₂)AuCl leads to the formation of the desired gold(I)-NHC complex researchgate.net. These complexes often exhibit linear coordination geometry, which is characteristic of gold(I) centers. The structural and electronic properties of these gold complexes can be systematically tuned by modifying the substituents on the triazole ring, which in turn influences their catalytic activity and luminescent properties acs.orgresearchgate.net. Ligand redistribution processes have been observed for some gold(I) hetero-bis-NHC complexes, leading to the formation of homo-bis-NHC complexes as side products researchgate.net.

Table 1: Selected Bond Parameters for a Dinuclear Palladium(II) Complex with a Bridging 1,4-dimethyl-1,2,4-triazolidine-3,5-diylidene Ligand

| Parameter | Value |

| Pd–Ccarbene(ditz) | 1.968(5) Å |

| Pd–Ccarbene(ditz) | 1.976(5) Å |

| Dihedral angle (diNHC plane to PdCPBr₂ plane) | ~77° |

Data extracted from a study on a related dinuclear complex acs.org.

The 1,4-dimethyl-1,2,4-triazolin-5-ylidene ligand and its derivatives are excellent candidates for the construction of heterobimetallic and dinuclear complexes. Dinuclear palladium complexes featuring a bridging triazolidine-diylidene ligand derived from 1,4-dimethyl-1,2,4-triazolium iodide have been synthesized and characterized acs.org. These complexes contain two square planar palladium centers linked by the di-NHC bridge. The two metal centers in these dinuclear structures can act cooperatively, potentially leading to enhanced catalytic activity compared to their mononuclear counterparts acs.org.

Dinuclear gold(I) complexes have also been prepared using Janus-type di-NHC ligands derived from 1,2,4-triazolidin-3,5-diylidene nih.gov. These complexes feature two gold(I) centers bridged by the di-NHC ligand. The introduction of different NHC ligands at the other coordination sites of the gold centers allows for the synthesis of hetero-tetrakis(NHC) dinuclear gold(I) complexes nih.gov. The stability and reactivity of these dinuclear gold complexes can be influenced by the steric bulk of the ancillary NHC ligands nih.gov. The synthesis of heterobimetallic complexes, where two different metal centers are bridged by a di-NHC ligand, represents a synthetic challenge but offers the potential for unique reactivity arising from the synergy between the two distinct metals nih.gov.

Electronic and Steric Influences in NHC Ligand Design

The electronic and steric properties of the 1,4-dimethyl-1,2,4-triazolin-5-ylidene ligand can be systematically modified to fine-tune the characteristics of the resulting metal complexes. These modifications can have a profound impact on the geometry, stability, and catalytic activity of the metal-carbene complexes.

Steric properties are a key aspect of NHC ligand design. The steric bulk of the ligand can be quantified using the percent buried volume (%Vbur), which calculates the percentage of the space around the metal center that is occupied by the ligand. For 1,2,4-triazole-derived carbenes, modifying the N-substituents allows for a wide range of steric hindrance to be achieved scispace.com. For example, replacing a methyl group with a bulkier group like isopropyl or mesityl significantly increases the steric demand of the ligand. This steric shielding can influence the coordination number of the metal, the stability of the complex, and the selectivity in catalytic reactions scispace.com.

Table 2: Calculated Stereoelectronic Properties of 1,2,4-Triazole-Derived NHCs with Different N4-Substituents

| N4-Substituent | %Vbur |

| Isopropyl | 27.7 |

| 2,6-diisopropylphenyl | 38.4 |

Data from a theoretical study on related 1,2,4-triazole-derived carbenes scispace.com.

The catalytic performance of metal complexes bearing 1,4-dimethyl-1,2,4-triazolin-5-ylidene and related ligands is strongly correlated with the ligand's electronic and steric properties. In palladium-catalyzed cross-coupling reactions, for instance, the donor strength of the NHC ligand can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle researchgate.netacs.org.

Studies on dinuclear palladium complexes with bridging 1,4-dimethyl-1,2,4-triazolidine-3,5-diylidene have shown that these complexes can exhibit superior catalytic activity in direct C5-arylation reactions compared to their mononuclear counterparts acs.org. This enhancement is attributed to the cooperative effects of the two metal centers.

In the context of gold catalysis, the electronic and steric tuning of 1,2,3-triazol-5-ylidene ligands has been shown to affect the catalytic activity in reactions such as the cycloisomerization of enynes acs.org. Furthermore, the strong σ-donor properties of these ligands can stabilize the gold center and promote catalytic turnover. The modular synthesis of these ligands allows for the rapid generation of ligand libraries, which can be screened to identify the optimal ligand for a specific catalytic transformation otago.ac.nz. The stability of the metal-NHC bond is also a critical factor; for example, installing an NH-acidic substituent on the triazole ring of a 1,2,4-triazol-5-ylidene ligand in a palladium complex has been shown to enhance the stability of the Pd-NHC bond in the presence of strong bases ananikovlab.ru.

Reactivity of Metal-Carbene Complexes Derived from this compound

The reactivity of metal-carbene complexes derived from this compound, featuring the 1,4-dimethyl-1,2,4-triazolin-5-ylidene (tazy) ligand, is a critical aspect of their chemistry. These complexes engage in a variety of reactions that modify their structure and properties, including ligand replacement and isomerization, as well as reactions with elemental chalcogens.

Ligand Replacement Reactions and Isomerizations

Metal complexes bearing N-heterocyclic carbene (NHC) ligands derived from this compound exhibit dynamic behavior in solution, including isomerization and susceptibility to ligand replacement. These processes are fundamental to understanding their stability and catalytic activity.

One of the notable reactions is the cis-trans isomerization of palladium(II) complexes. For instance, the reaction of this compound with palladium acetate (B1210297) initially yields a carbene adduct which can exist as isomers. Subsequent treatment of these complexes can lead to facile isomerization. The synthesis of dinuclear palladium(II) complexes with bridging triazolylidene ligands showcases this phenomenon. The reaction of a triazolium salt with [PdCl₂(CH₃CN)₂] can lead to the formation of a mixture of cis and trans isomers. The ratio of these isomers can often be influenced by reaction conditions and the nature of ancillary ligands. acs.org

For example, the formation of a dinuclear palladium complex involving a related bis(triazolylidene) ligand system demonstrates a clear isomerization process. Initially, a mixture of isomers is observed, which then converts to the thermodynamically more stable all-trans isomer over time. The isomerization can be monitored by ¹H NMR spectroscopy by observing the signals of the N-CH₃ groups on the triazole ring. acs.org

Table 1: Isomerization of a Dinuclear Palladium(II) ditz/PPh₃ Complex acs.org

| Isomer | ¹H NMR Signals for N-CH₃ (ppm) | Symmetry |

| all-trans-2 | Two singlets | C₂ symmetry |

| cis-trans-2 | Three singlets | No symmetry |

This table illustrates the distinct NMR signatures for different isomers, allowing for the monitoring of the isomerization process.

Ligand replacement reactions are also a key feature of the reactivity of these complexes. A common strategy for the synthesis of various metal-NHC complexes is through transmetalation. This typically involves the initial formation of a silver(I)-NHC complex from the triazolium salt, which then serves as a transmetalating agent to transfer the NHC ligand to other metal centers, such as palladium, gold, or copper. This method is advantageous as it often proceeds under mild conditions and allows for the synthesis of a wide range of metal complexes that might be difficult to access directly.

Furthermore, ancillary ligands on the metal center can be replaced. For example, in monopalladium complexes of the type trans-[PdBr₂(CH₃CN)(tazy)], the acetonitrile ligand is labile and can be substituted by other ligands, providing a route to new derivatives. acs.org

Reactions with Chalcogens (Sulfur, Selenium)

N-heterocyclic carbenes derived from this compound readily react with elemental chalcogens, such as sulfur and selenium. This reactivity is characteristic of the nucleophilic nature of the carbene carbon. The reaction involves the oxidative addition of the chalcogen to the carbene, resulting in the formation of stable adducts.

When the free carbene, generated in situ from the deprotonation of this compound, is treated with elemental sulfur (S₈), a thiourea derivative is formed. Similarly, reaction with elemental selenium powder yields the corresponding selenourea adduct. researchgate.net These reactions are typically clean and high-yielding.

The formation of these chalcogen adducts serves as a common method to trap and characterize the free NHC, providing indirect evidence of its formation. The stability of these adducts also highlights the strong affinity of the carbene for these soft elements.

Table 2: Reaction of 1,4-dimethyl-1,2,4-triazolin-5-ylidene with Chalcogens

| Reactant | Chalcogen | Product |

| 1,4-dimethyl-1,2,4-triazolin-5-ylidene | Sulfur (S₈) | 1,4-dimethyl-1,2,4-triazole-5-thione |

| 1,4-dimethyl-1,2,4-triazolin-5-ylidene | Selenium (Se) | 1,4-dimethyl-1,2,4-triazole-5-selone |

This table summarizes the products formed from the reaction of the NHC with elemental sulfur and selenium.

While these reactions are typically described for the free carbene, the carbene ligand in a metal complex can also exhibit this reactivity, particularly if the M-C bond is labile or if the reaction proceeds via a dissociative mechanism where the free carbene is transiently formed.

Applications in Ionic Liquids and Poly Ionic Liquids Chemistry

1,4-Dimethyl-1,2,4-triazolium Iodide as a Component in Ionic Liquid Systems

The behavior of this compound (DMTI) in solution provides fundamental insights into the molecular interactions that govern the properties of ionic liquid systems. researchgate.netconsensus.app Its interactions with water and other solutes have been systematically investigated to understand its influence on the structure and thermodynamics of the resulting mixtures.

The molecular interactions of this compound in binary aqueous solutions, particularly with organic molecules like benzamide (B126) and benzylamine (B48309), have been analyzed to understand its effects on solution properties. researchgate.netconsensus.app Studies indicate that in these ternary systems (DMTI + benzamide/benzylamine + water), hydrophobic interactions are predominant. researchgate.net The addition of DMTI to aqueous solutions of benzamide or benzylamine leads to changes in the arrangement of water molecules around the solutes. This is attributed to the interactions between the ions of the ionic liquid and the functional groups of the organic molecules, as well as the disruption and formation of hydrogen bonds. Spectroscopic and computational studies have been employed to further elucidate these complex interactions. researchgate.netconsensus.app

Investigations into the volumetric and ultrasonic properties of aqueous solutions containing this compound provide quantitative data on molecular interactions. researchgate.netconsensus.app By measuring density (ρ) and speed of sound (u), various parameters can be calculated to describe the solution's behavior at different temperatures and concentrations. researchgate.net These experimental studies, often complemented by computational methods like density-functional theory (DFT), help in understanding the mixing effects and other complex processes between the ionic liquid and other solutes in an aqueous environment. consensus.app

The following table presents a summary of the types of parameters derived from volumetric and ultrasonic measurements used to study these systems.

| Parameter Type | Derived Parameters | Information Gained |

|---|---|---|

| Volumetric Properties | Apparent Molar Volume, Partial Molar Volume, Transfer Volume | Provides insight into solute-solvent and solute-solute interactions, including packing efficiency and structural changes in the solvent. |

| Ultrasonic Properties | Apparent Molar Isentropic Compression, Acoustic Impedance, Intermolecular Free Length | Elucidates the compressibility of the solution, strength of molecular interactions, and changes in the solvent structure upon addition of the solute. |

| Interaction Coefficients | Pair and Triplet Interaction Coefficients | Quantifies the interactions occurring between pairs and triplets of solute molecules in the solvent. |

Synthesis and Characterization of Poly(1,2,4-triazolium) Poly(ionic liquids) (PILs)

Poly(ionic liquids) based on the 1,2,4-triazolium cation represent an important class of polyelectrolytes. researchgate.netmpg.de These polymers combine the advantageous properties of ionic liquids, such as high ionic conductivity and thermal stability, with the processability and mechanical stability of polymers. rsc.orgtcichemicals.com The synthesis of these materials typically involves the polymerization of a vinyl-functionalized triazolium ionic liquid monomer. researchgate.netnih.gov

The direct polymerization of triazolium-based ionic liquid monomers is a common method for synthesizing poly(1,2,4-triazolium) PILs. researchgate.netnih.gov This approach often involves the free radical polymerization of a vinyl-functionalized 1,2,4-triazolium salt. For instance, 4-alkyl-1-vinyl-1,2,4-triazolium monomers can be polymerized using an initiator like 2,2′-azobis(2-methylpropionitrile) (AIBN). nih.gov The synthesis starts with the N-alkylation of a precursor like 1-vinyl-1,2,4-triazole (B1205247) with an alkyl iodide to form the ionic liquid monomer, which is then subjected to polymerization. researchgate.netnih.gov This straightforward method allows for the creation of high molecular weight polymers whose properties can be tuned by the choice of the alkyl group and the counter-anion. mpg.de

Anion metathesis, or anion exchange, is a powerful post-polymerization modification technique used to tune the properties of PILs. nih.govresearchgate.net By replacing the initial anion (often a halide like iodide) with other anions, key characteristics such as solubility, thermal stability, and hydrophobicity can be significantly altered. researchgate.netnih.gov For example, exchanging iodide (I⁻) with anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻) or hexafluorophosphate (B91526) (PF₆⁻) can transform a hydrophilic PIL into a hydrophobic one. acs.orgresearchgate.net This exchange reaction is typically performed by treating the initial polymer with a salt (e.g., LiTFSI or KPF₆) containing the desired new anion. nih.govacs.org The choice of anion has a profound effect on the polymer's physical properties, such as its glass transition temperature (T₉). nih.govacs.org Generally, larger, more plasticizing anions like TFSI⁻ tend to lower the T₉ compared to smaller anions like bromide. nih.govacs.org

The table below illustrates the effect of anion exchange on the glass transition temperature (T₉) and solubility of a dicationic PIL containing 1,2,4-triazolium moieties.

| Polymer Counter-anion | Glass Transition Temperature (T₉) | General Solubility |

|---|---|---|

| Br⁻ | ~80 °C | Hydrophilic, soluble in polar solvents like water and methanol (B129727). researchgate.netnih.gov |

| TFSI⁻ | ~60 °C | Hydrophobic, soluble in solvents like acetone (B3395972) and DMF. nih.govacs.org |

| PF₆⁻ | Not detectable up to 240 °C | Hydrophobic, often leading to reduced solubility in common organic solvents. nih.govacs.org |

To achieve better control over the molecular weight, molecular weight distribution (polydispersity), and architecture of PILs, controlled radical polymerization (CRP) techniques are employed. acs.org For triazolium-based PILs, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully used. researchgate.net RAFT polymerization of N-vinyl-1,2,4-triazolium salts, using a trithiocarbonate (B1256668) as a chain transfer agent, has yielded well-defined polymers with low polydispersity values (Mₙ/Mₙ < 1.1) and controlled molecular weights. researchgate.net This level of control allows for the synthesis of advanced polymer architectures, such as block copolymers, where a nonionic water-soluble block can be combined with a tunable ionic block. researchgate.net Other CRP methods, like Atom Transfer Radical Polymerization (ATRP), have also been extensively used for polymerizing other types of ionic liquid monomers, indicating their potential applicability for creating precisely defined triazolium-based PILs. acs.orgcmu.edu These strategies open up possibilities for designing tailored PILs for specific, high-performance applications.

Functional Materials Development Utilizing Triazolium-Based Poly(ionic liquids)

The unique chemical structure of this compound lends itself to the development of advanced functional materials, particularly in the realm of ionic liquids and poly(ionic liquids) (PILs). The arrangement of nitrogen atoms within the triazolium ring offers distinct properties compared to more commonly studied imidazolium-based systems. These properties are being leveraged to create materials with tailored thermal, mechanical, and conductive characteristics for a variety of applications.

Role of Polycarbenes in Metal Cluster Stabilization and Immobilization

While research on mesoionic carbenes (MICs) derived from 1,2,3-triazolium salts has shown their potential in generating metal complexes, the stability of these carbenes can be limited. acs.org The stability of free triazolylidene carbenes is influenced by the substituents on the triazolium ring, with bulkier groups at the N3 position leading to increased stability. acs.org For instance, a free triazolylidene with a methyl substituent at the N3 position is stable for only a few days at low temperatures, whereas an isopropyl substituent provides significantly greater stability. acs.org